molecular formula C22H18N2O6 B591285 JCWXEQSECOHURK-QFIPXVFZSA-N CAS No. 951770-22-2

JCWXEQSECOHURK-QFIPXVFZSA-N

Katalognummer B591285
CAS-Nummer: 951770-22-2
Molekulargewicht: 406.394
InChI-Schlüssel: JCWXEQSECOHURK-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JCWXEQSECOHURK-QFIPXVFZSA-N is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic compound that is commonly used in laboratory experiments to understand its mechanism of action, biochemical and physiological effects, and potential future directions.

Wirkmechanismus

The mechanism of action of JCWXEQSECOHURK-QFIPXVFZSA-N is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
JCWXEQSECOHURK-QFIPXVFZSA-N has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. It has also been shown to have anti-viral properties.

Vorteile Und Einschränkungen Für Laborexperimente

JCWXEQSECOHURK-QFIPXVFZSA-N has several advantages for use in laboratory experiments. It is a synthetic compound, which means that its purity and concentration can be controlled. It is also stable and has a long shelf life. However, the synthesis method is complex, and the compound is expensive to produce. Additionally, the mechanism of action is not fully understood, which limits its potential use in certain experiments.

Zukünftige Richtungen

JCWXEQSECOHURK-QFIPXVFZSA-N has several potential future directions for scientific research. It could be studied further for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It could also be studied for its potential use in treating viral infections. Additionally, further research could be done to understand its mechanism of action and potential side effects.
Conclusion:
JCWXEQSECOHURK-QFIPXVFZSA-N is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. While the mechanism of action is not fully understood, it has several potential future directions for scientific research. Its use in laboratory experiments has several advantages, but the synthesis method is complex and expensive. Overall, JCWXEQSECOHURK-QFIPXVFZSA-N has the potential to be a valuable tool in scientific research.

Synthesemethoden

JCWXEQSECOHURK-QFIPXVFZSA-N is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The synthesis method is complex and requires expertise in organic chemistry. The purity of the compound is crucial for its use in scientific research.

Wissenschaftliche Forschungsanwendungen

JCWXEQSECOHURK-QFIPXVFZSA-N has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

CAS-Nummer

951770-22-2

Molekularformel

C22H18N2O6

Molekulargewicht

406.394

InChI

InChI=1S/C22H18N2O6/c1-3-22(30-11(2)25)16-8-18-19-13(6-12-7-14(26)4-5-17(12)23-19)9-24(18)20(27)15(16)10-29-21(22)28/h4-8,26H,3,9-10H2,1-2H3/t22-/m0/s1

InChI-Schlüssel

JCWXEQSECOHURK-QFIPXVFZSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.